2-[(2,3-Dibromophenoxy)methyl]oxirane
Description
2-[(2,3-Dibromophenoxy)methyl]oxirane is an epoxide (oxirane) derivative featuring a phenoxy group substituted with bromine atoms at the 2- and 3-positions, linked via a methylene group to the epoxide ring.
Properties
CAS No. |
53050-88-7 |
|---|---|
Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
2-[(2,3-dibromophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8Br2O2/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6H,4-5H2 |
InChI Key |
FDZMLNCJBYFJBH-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=C(C(=CC=C2)Br)Br |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibromophenoxy Derivatives
Key Compounds :
2-[(2,4-Dibromophenoxy)methyl]oxirane (CAS 20217-01-0) Molecular Formula: C₉H₈Br₂O₂ Molecular Weight: 307.97 g/mol Substituents: Bromine at 2- and 4-positions on the phenoxy ring . Applications: Used as a flame-retardant epoxy diluent in industrial formulations .
2-[(2,6-Dibromo-4-methylphenoxy)methyl]oxirane (CAS 157652-24-9) Molecular Formula: C₁₀H₁₀Br₂O₂ Molecular Weight: 322.00 g/mol Substituents: Bromine at 2- and 6-positions; methyl group at 4-position .
Comparison with Target Compound :
- 2-[(2,3-Dibromophenoxy)methyl]oxirane (hypothetical) would have bromine at 2- and 3-positions. Ortho-substituted bromines may increase steric strain compared to para-substituted analogs, influencing reaction kinetics and regioselectivity in polymer crosslinking or pharmaceutical synthesis.
Halogen-Substituted Derivatives
Key Compounds :
(R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane (CAS 702687-42-1) Molecular Formula: C₉H₇BrF₂O₂ Molecular Weight: 265.05 g/mol Substituents: Bromine at 5-position; fluorine at 2- and 3-positions . Reactivity: Fluorine’s electron-withdrawing effect may enhance the electrophilicity of the epoxide ring, facilitating nucleophilic attacks.
2-[(4-Fluorophenoxy)methyl]oxirane Molecular Formula: C₉H₉FO₂ Molecular Weight: 168.17 g/mol Substituents: Fluorine at 4-position . Applications: Likely used in pharmaceuticals or agrochemicals due to fluorine’s metabolic stability.
Comparison with Target Compound :
- Bromine’s larger atomic radius and polarizability compared to fluorine may increase lipophilicity, affecting solubility and bioactivity. Ortho-dibromo substitution could also influence π-stacking interactions in polymer matrices.
Nitro and Electron-Withdrawing Substituents
Key Compounds :
(R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS 345975-15-7) Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol . Impact: The nitro group’s strong electron-withdrawing effect destabilizes the epoxide ring, increasing reactivity toward nucleophiles like amines or thiols.
(R)-2-((4-Nitrophenoxy)methyl)oxirane Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol . Applications: Potential use in high-performance epoxy resins requiring rapid curing.
Comparison with Target Compound :
- Bromine’s moderate electron-withdrawing effect (compared to nitro) may result in intermediate reactivity, balancing stability and utility in controlled polymerization processes.
Alkyl and Functional Group Variations
Key Compounds :
Glycidyl Methacrylate (CAS 106-91-2) Molecular Formula: C₇H₁₀O₃ Molecular Weight: 142.15 g/mol . Applications: Key monomer in acrylic polymers and adhesives.
2-[(2-Methoxyphenoxy)methyl]oxirane (CAS 2210-74-4) Molecular Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol . Impact: Methoxy groups enhance solubility in polar solvents but reduce electrophilicity of the epoxide.
Comparison with Target Compound :
- Bromine’s hydrophobicity and larger size may reduce solubility in polar media compared to methoxy or acrylate derivatives. However, brominated epoxides are favored in flame-retardant applications due to their ability to quench free radicals during combustion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
